Methanetricarboxylic acid

Organic Synthesis Compound Stability Decarboxylation

Methanetricarboxylic acid serves as a specialized 'blocked malonic ester' precursor, enabling selective monoalkylation critical for barbiturate and carbostyril synthesis. Its controlled decarboxylation pathway achieves what stable tricarboxylic acids (e.g., citric acid) cannot, delivering the desired malonate building block. For production-scale procurement, the triethyl ester derivative (CAS 6279-86-3) is recommended. Inquire for bulk availability.

Molecular Formula C4H4O6
Molecular Weight 148.07 g/mol
CAS No. 101687-15-4
Cat. No. B12073692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanetricarboxylic acid
CAS101687-15-4
Molecular FormulaC4H4O6
Molecular Weight148.07 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(=O)O)C(=O)O
InChIInChI=1S/C4H4O6/c5-2(6)1(3(7)8)4(9)10/h1H,(H,5,6)(H,7,8)(H,9,10)
InChIKeyRKGQUTNLMXNUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanetricarboxylic Acid (CAS 101687-15-4): Structural Overview and Fundamental Properties


Methanetricarboxylic acid (CAS 101687-15-4), also known as tricarboxymethane or 2-carboxylmalonic acid, is an organic compound with the molecular formula C4H4O6 and a molecular weight of 148.07 g/mol [1]. It is the simplest possible tricarboxylic acid, consisting of a central methane carbon atom bonded to three carboxyl groups (-COOH) [2]. This high density of carboxylic acid functionalities confers a strong chelating potential and makes it a versatile, though unstable, building block in organic synthesis .

Why Methanetricarboxylic Acid (CAS 101687-15-4) Cannot Be Substituted by In-Class Analogs for Specific Synthetic Routes


The selection of Methanetricarboxylic acid over other tricarboxylic acid analogs (such as citric acid or 1,3,5-cyclohexanetricarboxylic acid) is not based on superior stability, but on its specific reactivity profile. Generic substitution fails because Methanetricarboxylic acid serves a unique, dual-purpose role as a synthetic intermediate. Its inherent thermodynamic instability, driven by steric hindrance from three adjacent carboxyl groups, leads to facile decarboxylation [1]. While this instability limits its isolation in pure form, it is precisely this property that is exploited in synthetic pathways to generate substituted malonic acid derivatives after esterification . Therefore, substituting a more stable tricarboxylic acid would completely alter the reaction outcome, failing to provide the desired malonate building block.

Methanetricarboxylic Acid (CAS 101687-15-4): Quantitative Evidence for Differentiated Performance


Stability Comparison of Methanetricarboxylic Acid vs. its Triethyl Ester

Methanetricarboxylic acid is known to be unstable and cannot be readily isolated in pure form due to steric hindrance leading to spontaneous decarboxylation [1]. In contrast, its triethyl ester derivative is a stable, commercially available liquid/solid that is widely used as a 'blocked malonic ester' . This stark contrast in stability directly informs procurement and handling strategies.

Organic Synthesis Compound Stability Decarboxylation

Predicted Acidity (pKa) of Methanetricarboxylic Acid vs. Malonic Acid

The predicted pKa for Methanetricarboxylic acid (or its methyl ester derivative) is approximately 8.09 ± 0.46 . In comparison, the simpler dicarboxylic acid, malonic acid (methanedicarboxylic acid), has a reported pKa1 of 2.83 . The significant difference highlights that Methanetricarboxylic acid is a much weaker acid than malonic acid, which is a key differentiator for applications sensitive to pH or protonation state.

Physicochemical Properties Acidity Structure-Activity Relationship

Synthetic Utility: Thermolysis of Methanetricarboxylates for Heterocycle Synthesis

Methanetricarboxylic acid derivatives exhibit a unique reactivity not shared by common aliphatic tricarboxylic acids like citric acid. Specifically, the thermolysis of methanetricarboxylate derivatives at reduced pressure yields 3-substituted carbostyriles in good yields [1]. This pathway leverages the high density of carboxylate groups to construct a fused heterocyclic ring system, a transformation that is not a known pathway for its structural analogs.

Organic Synthesis Heterocyclic Chemistry Thermolysis

Optimal Application Scenarios for Methanetricarboxylic Acid (CAS 101687-15-4) and its Derivatives


Use as a 'Blocked Malonic Ester' in Organic Synthesis

The primary industrial and research application for Methanetricarboxylic acid is as its triethyl ester (CAS 6279-86-3). This derivative serves as a 'blocked malonic ester,' allowing for selective monoalkylation reactions . This is a crucial step in the malonic ester synthesis, a fundamental method for preparing substituted carboxylic acids. Procurement should focus on the ester derivative for this purpose.

Precursor for the Synthesis of Barbiturates and Pharmaceuticals

Methanetricarboxylic acid, commonly referred to as 2-carboxyl malonic acid in this context, is documented as a key intermediate in the production of barbiturates . This establishes a clear link between this specific tricarboxylic acid scaffold and the synthesis of this important class of pharmaceutical compounds.

Precursor for the Synthesis of Carbostyriles via Thermolysis

As supported by the evidence in Section 3, a specific research application involves using methanetricarboxylate derivatives for the synthesis of 3-substituted carbostyriles through thermolysis [1]. This application is unique to this structural motif and cannot be replicated with other common tricarboxylic acids.

Research into Fundamental Stability and Decarboxylation Mechanisms

Due to its inherent instability, Methanetricarboxylic acid is a subject of fundamental research interest. Its tendency to undergo spontaneous decarboxylation makes it a model compound for studying the mechanisms and kinetics of this important class of reactions in highly functionalized small molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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